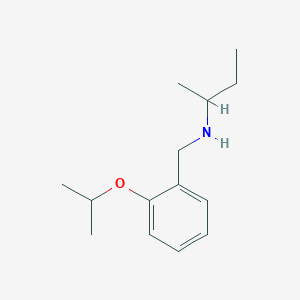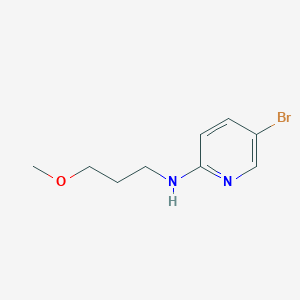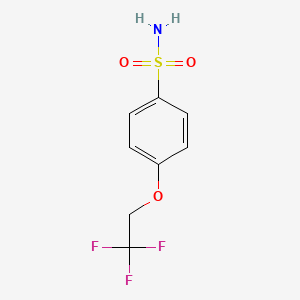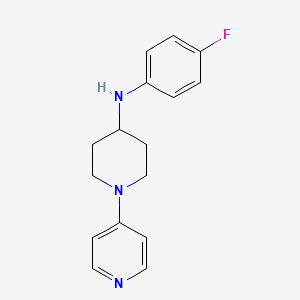![molecular formula C11H11FN2O B1438322 1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-ol CAS No. 1156736-08-1](/img/structure/B1438322.png)
1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-ol
Overview
Description
1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-ol is a useful research compound. Its molecular formula is C11H11FN2O and its molecular weight is 206.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-ol and its derivatives are synthesized through various methods for structural and crystallographic studies. These compounds are prepared by condensing chalcones with hydrazine hydrate in the presence of aliphatic acids. The structures are characterized by X-ray single crystal structure determination, revealing specific dihedral angles between the pyrazole and the fluoro-substituted rings, which are significant for understanding the molecular conformation and reactivity of these compounds (Loh et al., 2013).
Pharmacological Potential
These compounds exhibit potential in pharmacological applications, such as inhibiting store-operated calcium entry (SOCE), which is crucial for various cellular processes. Preliminary structure-activity relationship studies of pyrazole analogues, including this compound derivatives, show interesting effects on endoplasmic reticulum Ca2+ release and SOCE, highlighting their potential in treating diseases related to calcium dysregulation (Dago et al., 2018).
Antimicrobial and Antifungal Activities
Synthesis and in vitro evaluation of novel compounds derived from this compound have shown excellent to good antimicrobial activity. These compounds are synthesized and characterized by various spectroscopic techniques and evaluated against a range of bacterial and fungal strains, demonstrating the potential for developing new antimicrobial agents (Mistry et al., 2016).
Molecular Docking and Nonlinear Optical Properties
Investigations into the molecular structure, vibrational frequencies, and reactivity of this compound derivatives include experimental and theoretical studies. These studies provide insights into the stability, charge transfer, and reactivity of the molecules. Notably, molecular docking studies suggest that certain derivatives may exhibit inhibitory activity against specific proteins, indicating potential anti-neoplastic properties. Furthermore, first hyperpolarizability calculations suggest roles in nonlinear optics, offering avenues for research into new materials (Mary et al., 2015).
Mechanism of Action
Target of Action
Compounds containing a 1h-pyrazol-1-yl moiety have been reported to interact with various targets, including enzymes and receptors .
Mode of Action
Compounds with similar structures have been reported to interact with their targets through various mechanisms, such as competitive inhibition or allosteric modulation .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways, depending on their specific targets .
Result of Action
Compounds with similar structures have been reported to exert various biological effects, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Properties
IUPAC Name |
1-(2-fluoro-6-pyrazol-1-ylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c1-8(15)11-9(12)4-2-5-10(11)14-7-3-6-13-14/h2-8,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSHMJVSVZTRKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1F)N2C=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-{4-[(4-fluorophenyl)methoxy]phenyl}ethylidene)hydroxylamine](/img/structure/B1438240.png)
![1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-amine](/img/structure/B1438242.png)



![2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1438247.png)
![2-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole](/img/structure/B1438249.png)



![1-[(2,4,6-trimethoxyphenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B1438256.png)

![1-{[(2-Thienylmethyl)amino]carbonyl}piperidine-4-carboxylic acid](/img/structure/B1438258.png)
![2-[Butyl(methyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1438262.png)
